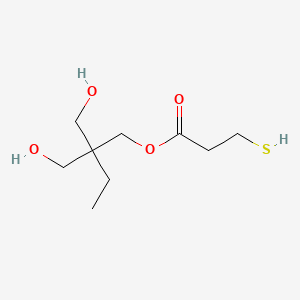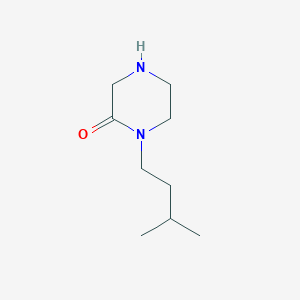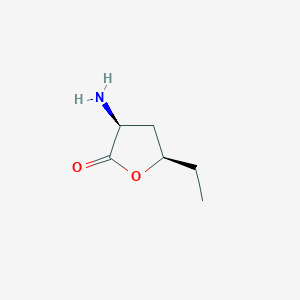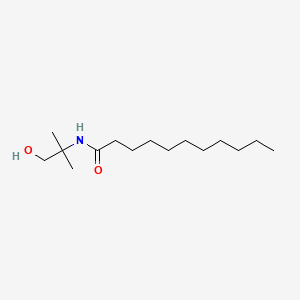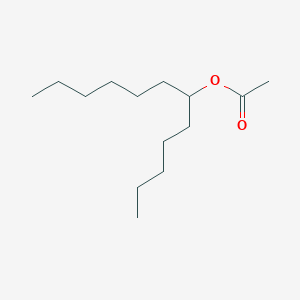
6-Dodecanol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Dodecanol acetate is an organic compound with the molecular formula C14H28O2. It is an ester formed from dodecanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
6-Dodecanol acetate can be synthesized through the esterification of dodecanol with acetic acid. The reaction typically involves heating dodecanol and acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where dodecanol and acetic acid are fed into a reactor with a catalyst. The product is then distilled to separate the ester from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
6-Dodecanol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and acetic acid.
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming dodecanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dodecanol and acetic acid.
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
科学研究应用
6-Dodecanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 6-Dodecanol acetate involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. In chemical reactions, its ester group is the primary site of reactivity, undergoing hydrolysis, oxidation, or reduction depending on the conditions.
相似化合物的比较
Similar Compounds
Dodecanol: The alcohol precursor to 6-Dodecanol acetate.
Dodecanoic acid: The oxidation product of this compound.
Hexyl acetate: Another ester with similar applications in fragrances.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, and its reactivity allows for diverse applications in chemical synthesis and research.
属性
分子式 |
C14H28O2 |
|---|---|
分子量 |
228.37 g/mol |
IUPAC 名称 |
dodecan-6-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-8-10-12-14(16-13(3)15)11-9-7-5-2/h14H,4-12H2,1-3H3 |
InChI 键 |
NVXQBOWBMCEXGU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCCC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
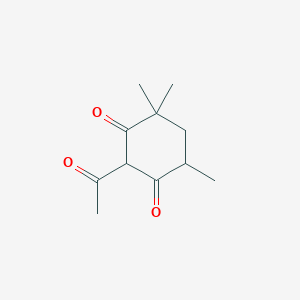
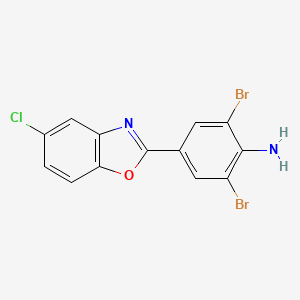
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
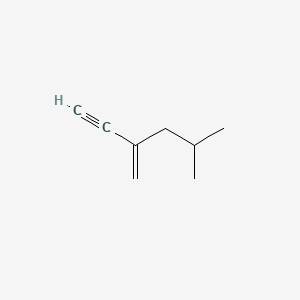
![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
